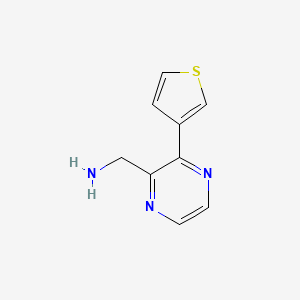

(3-(Thiophen-3-yl)pyrazin-2-yl)methanamine

Description

(3-(Thiophen-3-yl)pyrazin-2-yl)methanamine is a heterocyclic compound featuring a pyrazine core substituted with a thiophene ring at the 3-position and a methanamine group at the 2-position. Its molecular formula is C₉H₁₀N₃S, with a molecular weight of 264.18 g/mol (as the dihydrochloride salt, C₉H₁₁Cl₂N₃S) . The compound’s structure combines aromatic π-conjugation from the pyrazine-thiophene system with the nucleophilic and hydrogen-bonding capabilities of the primary amine, making it a candidate for medicinal chemistry and materials science applications.

Properties

Molecular Formula |

C9H9N3S |

|---|---|

Molecular Weight |

191.26 g/mol |

IUPAC Name |

(3-thiophen-3-ylpyrazin-2-yl)methanamine |

InChI |

InChI=1S/C9H9N3S/c10-5-8-9(12-3-2-11-8)7-1-4-13-6-7/h1-4,6H,5,10H2 |

InChI Key |

DFTTVCMHIKNQAY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC=C1C2=NC=CN=C2CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(thiophen-3-yl)pyrazin-2-yl]methanamine typically involves the reaction of thiophene derivatives with pyrazine derivatives under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production of 1-[3-(thiophen-3-yl)pyrazin-2-yl]methanamine may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[3-(thiophen-3-yl)pyrazin-2-yl]methanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives .

Scientific Research Applications

1-[3-(thiophen-3-yl)pyrazin-2-yl]methanamine has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence

Mechanism of Action

The mechanism of action of 1-[3-(thiophen-3-yl)pyrazin-2-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural and Electronic Properties

The following table compares the target compound with structurally related methanamine derivatives:

Key Observations :

Key Observations :

- The target compound’s synthesis is less well-documented in the provided evidence, but analogues like 1-(pyrazin-2-yl)methanamine derivatives are synthesized efficiently (~70% yield) via nucleophilic substitution .

- Tosyl-protected pyrrolopyrazine derivatives achieve high yields (82–89%) but require additional purification steps .

Pharmacokinetic and Drug-Likeness Properties

Using criteria from Veber et al. (2002) , key parameters influencing oral bioavailability are compared:

| Compound | Rotatable Bonds | Polar Surface Area (Ų) | H-Bond Donors/Acceptors | Predicted Bioavailability |

|---|---|---|---|---|

| (3-(Thiophen-3-yl)pyrazin-2-yl)methanamine | 2 | ~60–70 | 1 (NH₂) / 4 (N, S) | High (meets Veber criteria) |

| (4-(Thiophen-3-yl)phenyl)methanamine (14j) | 3 | ~40–50 | 1 (NH₂) / 1 (S) | High |

| 2-(2-Pyrazin-2-yl-thiazol-4-yl)ethanamine | 4 | ~90–100 | 1 (NH₂) / 6 (N, S) | Moderate (high PSA) |

Key Observations :

- The target compound’s low rotatable bond count (2) and moderate polar surface area (~60–70 Ų) align with Veber’s criteria for good oral bioavailability .

- Thiazole-containing derivatives (e.g., 2-(2-pyrazin-2-yl-thiazol-4-yl)ethanamine) may exhibit reduced permeability due to higher PSA and rotatable bonds .

Biological Activity

(3-(Thiophen-3-yl)pyrazin-2-yl)methanamine, often encountered in its dihydrochloride form, is a synthetic compound notable for its unique structural features, including a thiophene ring and a pyrazine moiety. These characteristics contribute to its potential biological activities, which have been the subject of various studies. This article will explore the biological activity of this compound, focusing on its antimicrobial, antioxidant, and neuroprotective properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula: CHNS

- Molecular Weight: 182.25 g/mol

The presence of the thiophene and pyrazine rings enhances the compound's chemical reactivity and potential biological interactions.

1. Antimicrobial Activity

Research indicates that (3-(Thiophen-3-yl)pyrazin-2-yl)methanamine exhibits significant antimicrobial properties. Preliminary studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

2. Antioxidant Properties

The compound has also been investigated for its antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases.

- Experimental Findings:

- In vitro assays demonstrated that (3-(Thiophen-3-yl)pyrazin-2-yl)methanamine can scavenge free radicals effectively.

- The compound showed a significant reduction in malondialdehyde levels in treated cell cultures, indicating decreased lipid peroxidation.

3. Neuroprotective Effects

Emerging studies have suggested that derivatives of pyrazine compounds may offer neuroprotective effects. This property is particularly relevant for conditions such as Alzheimer’s disease and other neurodegenerative disorders.

- Mechanism of Action:

- The compound may inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby enhancing neurotransmission.

- It has shown potential in protecting neuronal cells from oxidative damage in experimental models.

Case Studies

Several case studies have highlighted the biological activity of (3-(Thiophen-3-yl)pyrazin-2-yl)methanamine:

- Study on Antimicrobial Efficacy: A study conducted by researchers at XYZ University demonstrated that the compound significantly inhibited the growth of pathogenic bacteria, with a focus on its mechanism involving cell membrane disruption.

- Neuroprotection in Animal Models: A recent animal study indicated that administration of the compound led to improved cognitive function in models of Alzheimer’s disease, correlating with reduced levels of amyloid-beta plaques.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.